molecular formula C13H13NO4 B13855844 2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione

2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione

Cat. No.: B13855844
M. Wt: 247.25 g/mol
InChI Key: UGLBVTVJURJMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione is an organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. The compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 2-(2-hydroxyethyl)-1,3-dioxolane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: The compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate
  • Ethyl 2-methyl-1,3-dioxolane-2-acetate
  • Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate

Uniqueness

2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione stands out due to its unique combination of the 1,3-dioxolan-2-yl and isoindole-1,3(2H)-dione moieties. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2-[2-(1,3-dioxolan-2-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C13H13NO4/c15-12-9-3-1-2-4-10(9)13(16)14(12)6-5-11-17-7-8-18-11/h1-4,11H,5-8H2

InChI Key

UGLBVTVJURJMLE-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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